1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using bromine in the presence of a catalyst. The mercapto group can be introduced via a nucleophilic substitution reaction using thiol reagents. Finally, the chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The mercapto group can interact with metal ions and proteins, affecting their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various adducts .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(5-Mercaptophenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-1-one
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-3-8(5-9(14)4-7)10(13)1-2-12/h3-5,14H,1-2,6H2 |
InChI Key |
LCTHLABHVBEJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCCl)S)CBr |
Origin of Product |
United States |
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